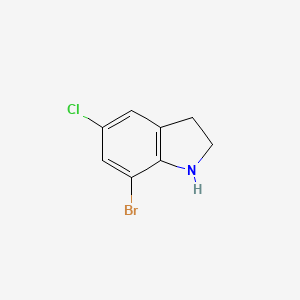

7-Bromo-5-chloroindoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-5-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNLAPYSHBFQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Indoline Core in Contemporary Chemical and Biological Sciences

Indoline (B122111), also known as 2,3-dihydroindole, is a heterocyclic aromatic organic compound. It consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. nih.gov This structural motif is not merely a synthetic curiosity but is found in a multitude of natural products and has been successfully integrated into a wide range of synthetic compounds with significant medicinal value. nih.govnih.gov

The indoline scaffold's importance stems from its ability to act as a versatile pharmacophore, a molecular framework that can interact with various biological targets. The benzene ring portion can engage in hydrophobic interactions with protein residues, while the nitrogen atom can act as both a hydrogen bond donor and acceptor. nih.gov This dual-functionality allows for a wide range of binding possibilities. Furthermore, the non-coplanar nature of its two rings can improve the physicochemical properties of drug candidates, such as enhancing water solubility compared to the flatter indole (B1671886) ring. nih.gov

Researchers have successfully utilized the indoline core to develop compounds targeting a broad spectrum of diseases. nih.gov These include anticancer, antibacterial, anti-inflammatory, and cardiovascular agents. nih.govnih.gov The study of indoline alkaloids has demonstrated high anticancer effects with low toxicity, making them attractive candidates for further development. nih.gov Its prevalence in both natural and synthetic bioactive molecules underscores its role as a cornerstone in modern drug discovery. nih.govnih.gov

Table 1: Biological Activities Associated with the Indoline Scaffold | Biological Activity | Description | Example References | | --- | --- | --- | | Anticancer | Indoline derivatives have been shown to inhibit tumor growth and are being explored as new anticancer drugs. nih.govnih.govsigmaaldrich.com | | Antibacterial | The scaffold is present in compounds with activity against various bacteria, including resistant strains. nih.govgoogle.com | | Anti-inflammatory | Derivatives have been developed that show promise in treating inflammation. nih.govnih.gov | | Cardiovascular | The indoline core is used in the development of drugs for cardiovascular diseases. nih.govnih.gov | | Antiviral | The scaffold is a key component in the synthesis of agents designed to combat viral infections. mdpi.com |

Rationale for Scientific Investigation into Halogenated Indoline Derivatives

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the indoline (B122111) scaffold is a deliberate and strategic decision in medicinal chemistry. This process, known as halogenation, can profoundly influence a molecule's biological activity and physicochemical properties. iajps.com A significant number of drugs currently in clinical trials or on the market contain halogen atoms, which are known to have a profound effect on their bioactivity.

One of the primary reasons for halogenating indoline is to enhance biological potency. Halogen atoms can alter the electronic nature of the aromatic ring, which can lead to stronger interactions with biological targets like enzymes and receptors. researchgate.net For instance, studies have shown that halogen substitutions on indole (B1671886) derivatives can significantly enhance anticancer activity. clockss.org Bromination, in particular, has the potential to significantly increase biological activity. iajps.com

Furthermore, halogens serve as crucial "synthetic handles." They provide reactive sites on the molecule that allow for further chemical modification through reactions like palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction). researchgate.netyoutube.comyoutube.com This enables the rapid synthesis of a diverse library of related compounds, a process known as diversification, which is essential for optimizing drug-like properties. researchgate.net The presence of two different halogens, such as in 7-Bromo-5-chloroindoline, offers the potential for selective, stepwise reactions, further expanding synthetic possibilities. nih.govnih.gov

Table 2: Impact of Halogenation on Indoline Derivatives

| Feature | Scientific Rationale |

|---|---|

| Modulated Bioactivity | Halogens can alter electron distribution, influencing how the molecule binds to biological targets and often enhancing its potency. iajps.com |

| Improved Pharmacokinetics | The introduction of halogens can affect properties like lipophilicity and metabolic stability, which are crucial for a compound's behavior in the body. |

| Enhanced Target Selectivity | Strategic placement of halogens can fine-tune the molecule's shape and electronic properties to favor binding to a specific target over others. |

| Synthetic Versatility | Halogen atoms, particularly bromine and iodine, are excellent leaving groups in cross-coupling reactions, allowing for the easy attachment of other molecular fragments. researchgate.net |

Overview of 7 Bromo 5 Chloroindoline S Role in Research and Development

Established Synthetic Pathways to Halogenated Indolines

Traditional methods for the synthesis of halogenated indolines often rely on multi-step sequences starting from readily available precursors or the direct halogenation of an existing indoline scaffold.

Multi-step Synthesis from Precursors

A common approach to constructing substituted indolines involves the synthesis of the heterocyclic ring from a suitably functionalized aniline (B41778) derivative. For a dihalogenated indoline like this compound, a plausible multi-step synthesis could commence from a pre-halogenated aniline. For instance, a synthesis could be envisioned starting from an appropriately substituted 2-vinylaniline, which can undergo cyclization to form the indoline ring.

Another established route involves the reduction of the corresponding indole (B1671886). The synthesis of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole, for example, has been achieved through a multi-step synthesis starting from 4-bromoaniline. iajps.com This highlights the general strategy of building a complex indole structure first, which can then be reduced to the indoline.

The Fischer indole synthesis is a classic and versatile method for indole synthesis that can be adapted to produce precursors for halogenated indolines. nih.gov This reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone under acidic conditions. By using a substituted phenylhydrazine, one can introduce the desired halogen substituents onto the benzene (B151609) ring of the indole, which can subsequently be reduced to the indoline.

Halogenation Reactions on Indoline Scaffolds

Direct halogenation of the indoline ring system is another key strategy. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the halogenating agent. Electrophilic aromatic substitution reactions are commonly employed to introduce halogen atoms onto the aromatic ring of the indoline.

For example, the bromination of 2-(trifluoromethyl)-1H-indole has been successfully achieved using N-bromosuccinimide (NBS) or bromine (Br₂) to yield the 3-bromo derivative. clockss.orgacs.org Similarly, chlorination can be effected using N-chlorosuccinimide (NCS). researchgate.net While these examples pertain to the pyrrole (B145914) ring of indole, the principles of electrophilic halogenation are applicable to the benzene ring of indoline, although the reactivity and regioselectivity will differ. The synthesis of 5-chloroindole (B142107) from 5-bromoindole (B119039) has been demonstrated via a halogen-halogen exchange reaction using cuprous chloride, showcasing another approach to modify the halogenation pattern on an existing indole scaffold. youtube.com

Advanced Synthetic Approaches

More recent synthetic methodologies focus on improving efficiency, selectivity, and functional group tolerance, often employing transition metal catalysis and advanced functionalization techniques.

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of indolines, particularly at the C7 position, is a significant challenge. Modern organic synthesis has addressed this through the use of directing groups. These groups are temporarily installed on the indoline nitrogen to direct a catalyst to a specific C-H bond for activation and subsequent functionalization.

An efficient rhodium-catalyzed method has been developed for the selective C7 halogenation of N-pyrimidyl indolines using N-halosuccinimides (NCS, NBS, or NIS) to introduce chlorine, bromine, or iodine, respectively. researchgate.net This strategy demonstrates excellent regioselectivity and has been performed on a gram scale. researchgate.net Similarly, palladium-catalyzed C7 halogenation of indolines has been achieved using a removable directing group. sci-hub.se

Enzymatic halogenation offers a green and highly selective alternative. Tryptophan halogenase enzymes have been engineered to exhibit altered substrate specificity, enabling the efficient halogenation of various indole derivatives. nih.gov For example, engineered RebH variants have shown increased activity in the bromination and chlorination of substituted indoles. nih.gov Fungal chloroperoxidase has also been utilized for the halogenation of aromatic compounds. nih.gov

Transition Metal-Catalyzed Coupling Strategies for Indoline Synthesis

Transition metal-catalyzed reactions have become indispensable in the synthesis of complex heterocyclic molecules, including indolines. Palladium-catalyzed C-H activation is a powerful tool that allows for the direct formation of C-C or C-X bonds, avoiding the need for pre-functionalized starting materials. nih.gov

The synthesis of indolines can be achieved via palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates. asm.org This method features high efficiency and mild reaction conditions. Cobalt-catalyzed reactions have also emerged as a cost-effective and efficient means for constructing indole and indoline skeletons. nih.gov

A de novo approach for the synthesis of C-4/C-7 functionalized indolines involves an inverse-electron demand Diels-Alder reaction of 2,5-dihalogenated thiophene (B33073) 1,1-dioxides with 2,3-dihydropyrroles. nih.gov This modular strategy allows for the construction of the aromatic ring with predefined substitution patterns. nih.gov

Innovations in Sustainable and Efficient Synthetic Protocols

The development of sustainable and efficient synthetic methods is a key goal in modern chemistry. This involves minimizing waste, reducing energy consumption, and using less hazardous reagents.

Continuous flow chemistry offers significant advantages for hazardous reactions like nitration and bromination. researchgate.net The use of microreactors enhances safety and control over reaction parameters, leading to higher purity and throughput. researchgate.net For instance, the synthesis of a 5-chloroindoline (B1581159) derivative has been optimized using a continuous flow protocol. researchgate.net

The use of enzymatic catalysis, as mentioned earlier with halogenases, is a prime example of a sustainable synthetic approach. nih.gov These reactions are typically performed in aqueous media under mild conditions and exhibit high selectivity, reducing the need for protecting groups and purification steps.

Furthermore, the development of catalytic systems that operate under milder conditions with lower catalyst loadings contributes to more sustainable processes. Palladium-catalyzed C-H activation strategies that proceed at near-ambient temperatures and without the need for harsh oxidants are a step in this direction. researchgate.net

Data Tables

Table 1: Regioselective Halogenation of N-pyrimidyl Indolines researchgate.net

| Entry | Substrate | Halogenating Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-pyrimidylindoline | NCS | 7-Chloro-N-pyrimidylindoline | 85 |

| 2 | N-pyrimidylindoline | NBS | 7-Bromo-N-pyrimidylindoline | 92 |

| 3 | N-pyrimidylindoline | NIS | 7-Iodo-N-pyrimidylindoline | 88 |

| 4 | 5-Methoxy-N-pyrimidylindoline | NBS | 7-Bromo-5-methoxy-N-pyrimidylindoline | 78 |

Table 2: Enzymatic Halogenation of Indole Derivatives by Engineered RebH Variants nih.gov

| Substrate | Enzyme Variant | Halogen Source | Product | Conversion (%) |

|---|---|---|---|---|

| 5-Chloroindole | M1 | NaBr | 3-Bromo-5-chloroindole | >95 |

| 5-Chloroindole | M1 | NaCl | 3,5-Dichloroindole | ~60 |

| 5-Bromoindole | 3-LSR | NaBr | 3,5-Dibromoindole | >95 |

| 5-Nitroindole | M1 | NaCl | 3-Chloro-5-nitroindole | 50 |

Electrophilic and Nucleophilic Substitution Reactions Involving Halogen Atoms

The halogen atoms on the this compound ring are key sites for orchestrating chemical transformations. Their reactivity in substitution reactions is dictated by the electronic nature of the indoline ring and the specific halogen involved.

Electrophilic aromatic substitution on the indoline core itself is a common pathway to introduce the bromo and chloro substituents in the first place. For instance, the synthesis of the parent indole, 7-Bromo-5-chloro-1H-indole, often involves the halogenation of an indole precursor using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). The electron-rich nature of the indole ring directs electrophiles to specific positions, and controlled conditions allow for the selective installation of halogens at the C5 and C7 positions.

Conversely, the halogen atoms themselves can be replaced through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the bromine and chlorine atoms activates the indole ring for such transformations. This allows for the displacement of the halides by various nucleophiles, such as alkoxides, amines, and thiolates, providing a direct route to a diverse range of substituted indolines. The relative reactivity of the C-Br versus the C-Cl bond in SNAr reactions can be influenced by the reaction conditions and the nature of the nucleophile, offering potential for selective functionalization.

Oxidative and Reductive Chemical Transformations

The this compound scaffold can undergo a variety of oxidative and reductive transformations, targeting either the heterocyclic ring or the substituents.

Oxidation of the indoline ring can lead to the formation of corresponding indole or oxindole (B195798) derivatives. For example, the related 7-bromo-5-chloro-1H-indole can be oxidized to 7-bromo-5-chloro-1H-indole-2,3-dione under specific conditions. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide. The resulting indole-2,3-diones are valuable intermediates for the synthesis of various heterocyclic compounds. Furthermore, the nitrogen atom of the indoline can be oxidized, and the substituents can also be susceptible to oxidation under harsh conditions.

Reductive transformations of this compound can also be achieved. The indole ring system can be reduced to the corresponding indoline under specific catalytic hydrogenation conditions. Additionally, reductive cleavage of the carbon-halogen bonds is a possibility. For instance, a direct photo-induced reductive Heck cyclization of related N-acyl indoles has been shown to tolerate chloro and bromo substituents, which can remain intact for further transformations. rsc.org This highlights the potential for selective reductions, preserving the halogen handles for subsequent reactions. The choice of reducing agent, such as lithium aluminum hydride or sodium borohydride, and the reaction conditions are critical for controlling the outcome of the reduction.

Cross-Coupling Reactions and Other Metal-Mediated Derivatizations

The presence of bromo and chloro substituents makes this compound an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form a bond between the halogenated indoline and an organoboron reagent. For example, the bromine at the C7 position can be selectively coupled with a boronic acid to introduce a new aryl or alkyl group. The reactivity difference between the C-Br and C-Cl bonds often allows for selective coupling, with the C-Br bond typically being more reactive. This has been demonstrated in the Suzuki cross-coupling of 5-bromoindole derivatives. acs.org

Sonogashira Coupling: This reaction, also typically palladium-catalyzed, allows for the introduction of alkyne moieties by coupling the aryl halide with a terminal alkyne. nih.gov This provides a gateway to a variety of functional groups and extended π-systems. The reaction conditions can be tuned to favor the coupling at either the bromo or chloro position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl halide with an amine. This is a crucial transformation for the synthesis of many biologically active compounds.

Other Metal-Mediated Reactions: Besides palladium, other metals like copper are also employed in derivatization reactions. For example, copper(I)-catalyzed reactions can be used for various transformations, including the formation of C-O and C-S bonds. A large-scale synthesis of 5-chloroindole from 5-bromoindole has been achieved using cuprous chloride, demonstrating a halogen-halogen exchange reaction. researchgate.net

The following table summarizes some key cross-coupling reactions involving halogenated indoles:

| Reaction Name | Catalyst System (Typical) | Reactant | Product | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, base | Aryl/vinyl boronic acid or ester | Aryl/vinyl substituted indoline | |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | Terminal alkyne | Alkynyl substituted indoline | nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Amine | N-Aryl or N-alkyl substituted indoline | mdpi.com |

| Halogen Exchange | CuCl | 5-Bromoindole | 5-Chloroindole | researchgate.net |

Mechanistic Elucidation of Key Chemical Reactions

The mechanisms of the reactions involving this compound are generally well-understood within the broader context of organic chemistry principles.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich indole nucleus, forming a resonance-stabilized carbocation intermediate (a sigma complex). The position of attack is governed by the directing effects of the existing substituents and the inherent reactivity of the indole ring. Subsequent loss of a proton restores aromaticity. For halogenation, reagents like NBS or NCS act as sources of electrophilic bromine or chlorine. acs.org

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step mechanism. First, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of electron-withdrawing groups, such as the halogens themselves, is crucial for stabilizing this intermediate. In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. mdpi.com The greater electronegativity and polarizability of bromine compared to chlorine generally make the C-Br bond more susceptible to nucleophilic attack.

Cross-Coupling Reactions: The catalytic cycles of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira are well-established. They typically involve three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 7-bromo- or 5-chloroindoline, forming a palladium(II) intermediate. The C-Br bond is generally more reactive in this step than the C-Cl bond.

Transmetalation (for Suzuki-Miyaura) or Alkyne Coordination/Deprotonation (for Sonogashira): The organoboron reagent (in Suzuki-Miyaura) or the alkyne (in Sonogashira) coordinates to the palladium center, followed by the transfer of the organic group to the palladium.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Understanding these mechanisms is critical for predicting reaction outcomes, optimizing reaction conditions, and designing new synthetic strategies based on the versatile this compound scaffold.

Derivatization and Structure Activity Relationship Sar Investigations of 7 Bromo 5 Chloroindoline Analogues

Design and Synthesis of Novel 7-Bromo-5-chloroindoline Derivatives

The design of novel this compound derivatives is a strategic process aimed at creating compounds with potentially enhanced biological activities. The synthesis of these specialized molecules often begins with a commercially available indoline (B122111) or a substituted indole (B1671886), which then undergoes a series of chemical transformations.

A common synthetic route involves the halogenation of an indoline precursor. The introduction of bromine and chlorine at specific positions on the indole ring is a critical step, which can be achieved through electrophilic aromatic substitution reactions. For instance, the synthesis might start with 5-chloroindoline (B1581159), which is then brominated at the 7-position using a suitable brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity. Conversely, the synthesis could begin with 7-bromoindoline (B1279588) followed by chlorination at the 5-position.

The reactivity of the indoline ring can be influenced by the presence of activating or deactivating groups, and the choice of halogenating agents and reaction conditions is crucial to achieve the desired 7-bromo-5-chloro substitution pattern. In some cases, protecting the nitrogen of the indoline ring may be necessary to prevent side reactions during halogenation.

Once the this compound core is synthesized, further derivatization can be carried out to create a library of analogues for SAR studies. These modifications often target the nitrogen atom of the indoline ring or involve the introduction of other substituents on the aromatic ring.

Influence of Halogen Substituents on Molecular Interactions and Reactivity

The presence of both bromine and chlorine atoms on the indoline ring significantly alters the electronic and steric properties of the molecule, which in turn influences its interactions with biological targets and its chemical reactivity. Bromine and chlorine are electron-withdrawing groups, and their presence at positions 7 and 5, respectively, can impact the electron density of the entire ring system. This can affect the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Furthermore, halogen atoms can engage in halogen bonding, a specific type of non-covalent interaction where the halogen acts as an electrophilic species. The strength and directionality of halogen bonds can play a crucial role in the binding affinity of a ligand to its protein target. researchgate.net The different sizes and polarizabilities of bromine and chlorine can lead to distinct interaction profiles.

The introduction of halogens also increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability. The interplay of these factors is a key consideration in the design of new drug candidates based on the this compound scaffold.

Positional Effects of Bromine and Chlorine on Functional Modulation

The specific placement of halogen atoms on the indoline ring is a critical determinant of biological activity. Structure-activity relationship studies on various classes of halogenated indoles and indolines have consistently shown that the position of the halogen substituent can dramatically alter the compound's potency and selectivity. nih.govmdpi.com

For instance, in some series of bioactive indoles, a halogen at the 5-position has been found to be essential for activity, while in other cases, substitution at the 6- or 7-position is preferred. nih.gov Research on certain tricyclic indoline resistance-modifying agents has shown that moving a bromine atom from the 5-position to other positions on the indoline ring can lead to a significant reduction in activity. nih.gov

Exploration of N-Substituted and Ring-Modified Indoline Analogues

To further probe the structure-activity relationships of this compound, researchers often synthesize and evaluate a series of N-substituted and ring-modified analogues. Modifications at the indoline nitrogen (the N-1 position) are a common strategy to modulate the physicochemical properties and biological activity of the molecule. Introducing various substituents at this position, such as alkyl, aryl, or acyl groups, can impact the compound's lipophilicity, solubility, and metabolic stability. mdpi.com

N-substitution can also introduce new points of interaction with the biological target, potentially leading to enhanced binding affinity or altered selectivity. For example, the introduction of a bulky group on the nitrogen might probe the steric constraints of a binding site.

In addition to N-substitution, modifications of the indoline ring itself, such as the introduction of further substituents or the fusion of additional rings, can lead to the discovery of novel chemical entities with improved pharmacological profiles.

The following table summarizes the general effects of substitutions on the indoline ring based on findings from related compounds.

| Modification Type | Position of Modification | General Impact on Properties | Relevant Findings |

| Halogen Substitution | C5 | Can be critical for activity, with chloro and bromo groups often explored. mdpi.com | In some synthetic cannabinoids, 5-chloro substitution was detrimental to binding affinity. mdpi.com |

| Halogen Substitution | C7 | Can be crucial for activity. nih.gov | For certain resistance-modifying agents, moving the bromine from the 5-position to the 7-position significantly reduced activity. nih.gov |

| N-Substitution | N1 | Modulates lipophilicity, solubility, and can introduce new binding interactions. mdpi.com | N-acetylation is a common modification in the synthesis of indoline-based compounds. mdpi.com |

| Ring Modification | Various | Can lead to novel scaffolds with potentially improved activity and selectivity. | The synthesis of spiro-indoline derivatives is an example of significant ring modification. researchgate.net |

The systematic exploration of these modifications is essential for developing a comprehensive understanding of the SAR of this compound analogues and for guiding the design of future therapeutic agents.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 5 Chloroindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise connectivity and chemical environment of atoms within a molecule. For 7-Bromo-5-chloroindoline, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would show two doublets, corresponding to the H-4 and H-6 protons. Due to the substitution pattern, these protons would display a meta-coupling. The aliphatic protons of the pyrrolidine (B122466) ring at positions 2 and 3 would appear as two triplets, integrating to two protons each, due to vicinal coupling. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data, showing eight distinct carbon signals. The positions of the bromine and chlorine atoms significantly influence the chemical shifts of the aromatic carbons. The carbon atoms C-5 and C-7, being directly attached to the halogens, will be significantly shifted. The aliphatic carbons, C-2 and C-3, will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz, predicted) |

| N-H | ~4.0-5.0 | - | broad singlet | - |

| H-2 | ~3.1-3.3 | ~45-50 | triplet | ~8.0-9.0 |

| H-3 | ~3.6-3.8 | ~30-35 | triplet | ~8.0-9.0 |

| H-4 | ~7.0-7.2 | ~125-130 | doublet | ~2.0-2.5 (meta) |

| C-5 | - | ~120-125 | - | - |

| H-6 | ~6.8-7.0 | ~128-133 | doublet | ~2.0-2.5 (meta) |

| C-7 | - | ~110-115 | - | - |

| C-3a | - | ~130-135 | - | - |

| C-7a | - | ~145-150 | - | - |

Note: The predicted values are based on the analysis of related indole (B1671886) and indoline (B122111) derivatives and the known shielding/deshielding effects of bromo and chloro substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides key information about its functional groups. A characteristic absorption band for the N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ range. The C-N stretching vibration will likely be observed in the 1250-1350 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹ and 700 cm⁻¹ respectively.

Interactive Data Table: Key IR Absorption Bands for this compound (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300-3400 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| C=C | Aromatic Stretch | 1550-1600 | Medium |

| C-N | Stretch | 1250-1350 | Medium-Strong |

| C-Cl | Stretch | 700-800 | Strong |

| C-Br | Stretch | 600-700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of this compound can be characterized by UV-Vis spectroscopy. The indoline chromophore typically exhibits absorption maxima related to π-π* transitions of the benzene (B151609) ring. The presence of the halogen substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indoline. Studies on similar chloroindole derivatives have shown absorption maxima in the range of 215-295 nm. rsc.org

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry confirms the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion. For this compound (C₈H₇BrClN), the expected molecular weight for the most abundant isotopes (⁷⁹Br and ³⁵Cl) is approximately 230.96 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the halogen atoms and cleavage of the pyrrolidine ring, providing further structural confirmation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | ~231, 233, 235 | Molecular ion cluster showing isotopic pattern of Br and Cl |

| [M-Br]⁺ | ~152, 154 | Loss of a bromine atom |

| [M-Cl]⁺ | ~196, 198 | Loss of a chlorine atom |

| [M-HBr]⁺ | ~151, 153 | Loss of hydrogen bromide |

| [M-HCl]⁺ | ~195, 197 | Loss of hydrogen chloride |

X-ray Crystallography for Precise Solid-State Molecular Architecture

As of the latest literature review, no specific X-ray crystallographic data for this compound has been published. However, based on the crystal structures of related indoline derivatives, it can be inferred that the molecule would adopt a nearly planar bicyclic system. bldpharm.com The benzene and pyrrolidine rings would be fused, with the bond lengths and angles being consistent with a saturated five-membered ring fused to an aromatic six-membered ring. The halogen substituents, bromine and chlorine, would lie in the plane of the aromatic ring. The precise bond lengths of C-Br and C-Cl, as well as the intermolecular interactions in the solid state, would require experimental determination through single-crystal X-ray diffraction.

Computational Chemistry and Molecular Modeling Studies of 7 Bromo 5 Chloroindoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 7-Bromo-5-chloroindoline, DFT calculations would provide invaluable insights into its electronic structure and chemical reactivity.

Detailed DFT studies on the specific molecule this compound are not extensively available in public literature. However, analysis of related substituted indoline-2,3-dione derivatives provides a strong proxy for the expected findings. For instance, a study on 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione using the B3LYP functional and 6-311G(d,p) basis set revealed important electronic parameters. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this regard. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

For a related compound, 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, DFT calculations at the B3LYP/6-31G(d,p) level determined a HOMO-LUMO energy gap of 3.5146 eV, indicating it is a "soft" molecule with higher polarizability and reactivity. crimsonpublishers.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the regions of a molecule that are rich or deficient in electrons. The red-colored regions in an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, whereas the blue regions represent positive potential and are prone to nucleophilic attack. lupinepublishers.comcrimsonpublishers.com For this compound, the electronegative halogen atoms (bromine and chlorine) and the nitrogen atom would be expected to be regions of negative potential, influencing its intermolecular interactions.

A hypothetical table of DFT-calculated electronic properties for this compound, based on analogous compounds, is presented below.

| Electronic Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Predicts chemical reactivity and stability. |

| Dipole Moment | ~ 3.0 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and are based on typical values for similar halogenated indole (B1671886) derivatives. Actual experimental or computational values may vary.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with biological macromolecules such as proteins.

While specific MD simulation studies on this compound are not readily found, research on related indole compounds highlights the utility of this technique. For example, MD simulations have been employed to study the binding of halogenated tryptophan analogs to the RebH halogenase enzyme. nih.gov These simulations revealed that the stability of the ligand within the active site is dependent on key interactions, such as hydrogen bonds and halogen bonds. nih.gov For this compound, MD simulations could predict its preferred conformations in different solvent environments and how it might adapt its shape upon binding to a receptor.

The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics derived from MD simulations. RMSD tracks the conformational changes of the molecule or protein-ligand complex over time, with a stable RMSD indicating that the system has reached equilibrium. nih.gov RMSF, on theother hand, measures the fluctuation of individual atoms or residues, highlighting the flexible regions of the molecule or its binding partner. nih.govnih.gov

A hypothetical MD simulation study of this compound bound to a kinase, a common target for indole derivatives, might reveal the following:

| Simulation Parameter | Observation | Implication |

| Ligand RMSD | Stable fluctuation around a low value (e.g., < 2 Å) after an initial equilibration period. | The compound adopts a stable binding pose within the receptor's active site. |

| Protein RMSF | Increased fluctuations in loop regions upon ligand binding. | The binding of the compound may induce conformational changes in the protein. |

| Key Interactions | Persistent hydrogen bonds between the indoline (B122111) NH group and a backbone carbonyl of the protein; halogen bonds between the bromine/chlorine atoms and specific residues. | These interactions are crucial for the stability of the ligand-receptor complex. |

Note: This table presents hypothetical findings from a prospective MD simulation study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. A QSAR model can then be used to predict the activity of new, untested compounds.

Direct QSAR models for this compound are not available. However, a QSAR study on the antibacterial activity of chloroindoles against Vibrio parahaemolyticus revealed that the presence of a chloro or bromo group at positions 4 or 5 of the indole ring is crucial for their growth-inhibitory effects. frontiersin.orgnih.gov Another study on the antibiofilm activity of halogenated indoles against Escherichia coli O157:H7 also highlighted the importance of halogenation at positions C-4 or C-5 for antimicrobial activity, while substitution at C-7 was found to be detrimental. bohrium.com

These findings suggest that a QSAR model for the biological activity of this compound would likely include descriptors related to the electronic and steric effects of the halogen substituents. Such descriptors could include:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Partial atomic charges, dipole moment.

Quantum chemical descriptors: HOMO and LUMO energies.

A hypothetical QSAR equation for the antibacterial activity of a series of substituted indolines, including this compound, might look like:

log(1/MIC) = β₀ + β₁(logP) + β₂(HOMO) + β₃(Indicator_7-Bromo) + β₄(Indicator_5-Chloro)

Where MIC is the minimum inhibitory concentration, logP is the octanol-water partition coefficient (a measure of lipophilicity), and the indicator variables represent the presence or absence of specific substituents.

| Descriptor | Coefficient (β) | Interpretation |

| logP | Positive | Increased lipophilicity may enhance cell membrane penetration. |

| HOMO Energy | Negative | A lower HOMO energy might be favorable for the mechanism of action. |

| Indicator_7-Bromo | Negative | Substitution at the 7-position with bromine may decrease activity. |

| Indicator_5-Chloro | Positive | Substitution at the 5-position with chlorine may increase activity. |

Note: This table represents a hypothetical QSAR model and its interpretation.

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual compound libraries and to understand the molecular basis of ligand-receptor interactions.

While there are no specific molecular docking studies published for this compound, docking studies of related halogenated indoles have provided significant insights into their binding modes. For instance, docking of 5-chloroindole (B142107) into the ligand-binding domain of the nuclear receptor Nurr1 has been performed to understand its activation mechanism. nih.gov Similarly, docking studies of chloro- and bromo-substituted aplysinopsin analogs into serotonin (B10506) receptors have helped to elucidate the structural determinants of their binding affinity and selectivity. nih.gov

| Docking Parameter | Predicted Outcome | Significance |

| Binding Energy/Score | Favorable (e.g., -8 to -10 kcal/mol) | Suggests a high binding affinity for the target receptor. |

| Predicted Interactions | Hydrogen bond with hinge residue (e.g., Leu83); Halogen bond with gatekeeper residue (e.g., Thr105); Hydrophobic interactions with the pocket lining. | Elucidates the key molecular interactions responsible for binding. |

| Binding Pose | The indoline ring occupies the adenine-binding region, with substituents pointing towards specific sub-pockets. | Provides a structural hypothesis for the compound's mechanism of action. |

Note: The data in this table is hypothetical and illustrative of the expected outcomes from a molecular docking study.

In Vitro Biological Activity and Mechanistic Investigations of 7 Bromo 5 Chloroindoline

Antimicrobial Activity Studies

Derivatives of the 7-Bromo-5-chloroindoline scaffold have demonstrated notable antimicrobial effects in laboratory settings. The strategic placement of halogen atoms, specifically bromine and chlorine, on the indole (B1671886) ring is considered crucial for this activity. Research suggests that these substitutions enhance the molecule's ability to interact with microbial targets.

Halogenated indoles have been identified as potent antibacterial agents. Studies focusing on derivatives with bromine and chlorine substitutions have highlighted their efficacy against significant human pathogens.

One key area of investigation has been against Vibrio parahaemolyticus, a bacterium responsible for seafood-borne gastroenteritis. frontiersin.orgnih.gov Quantitative structure-activity relationship (QSAR) analyses have revealed that the presence of chloro and bromo groups on the indole ring is essential for effectively inhibiting the growth of V. parahaemolyticus. frontiersin.orgnih.gov For instance, while 7-chloroindole (B1661978) showed a Minimum Inhibitory Concentration (MIC) of 200 μg/mL, other derivatives like 4-chloroindole (B13527) and 5-bromoindole (B119039) demonstrated a lower MIC of 50 μg/mL against this pathogen. frontiersin.orgnih.gov

| Compound Derivative | Pathogen | Reported MIC | Source |

|---|---|---|---|

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Staphylococcus aureus ATCC 43300 (MRSA) | 3.9 µg/mL | mdpi.com |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Staphylococcus aureus ATCC 25923 | 7.8 µg/mL | mdpi.com |

| 7-chloroindole | Vibrio parahaemolyticus | 200 µg/mL | frontiersin.org |

| 5-bromoindole | Vibrio parahaemolyticus | 50 µg/mL | nih.gov |

The investigation into the antifungal properties of this compound and its direct derivatives is an emerging field with limited specific data currently available. While broad studies on halogenated indoles suggest potential antifungal action, specific results for the 7-bromo-5-chloro substituted structure are not extensively documented in the reviewed literature.

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, contribute significantly to antibiotic resistance and persistent infections. Halogenated indoles have demonstrated a notable ability to disrupt these biofilms.

Studies on Vibrio parahaemolyticus have shown that chloroindoles can drastically reduce biofilm biomass and surface coverage. frontiersin.org The proposed mechanism involves causing visible damage to the cell membrane. frontiersin.orgnih.gov Furthermore, these compounds effectively inhibit key virulence factors associated with biofilm formation, including bacterial motility, fimbrial activity, and protease activity. nih.govvliz.be

Specifically, the derivative 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole has exhibited excellent activity not only in inhibiting the formation of S. aureus biofilms but also in killing cells within mature, established biofilms. mdpi.com This dual action suggests a robust mechanism for overcoming biofilm-related bacterial persistence.

Anticancer Potential in Cell-Based Assays

Derivatives of this compound are being investigated for their potential as anticancer agents. In vitro studies have shown that these compounds can inhibit the growth of cancer cells and trigger programmed cell death through various molecular pathways.

The core structure of 7-bromo-5-chloro-1H-indole has been shown to possess anti-cancer properties by inhibiting the proliferation of various cancer cell lines. While specific GI₅₀ (50% growth inhibition) values for the parent compound are not detailed in the available literature, studies on structurally similar pyrrole-indole hybrids provide insight into the potential potency of halogenated indoles. For instance, single chloro-substituted and bromo-substituted derivatives have demonstrated potent growth inhibition against a panel of 60 human cancer cell lines, with some compounds showing strong lethal effects (LC₅₀ values) against leukemia, colon carcinoma, and melanoma cell lines. rsc.org

| Compound Type / Derivative | Cancer Cell Line | Activity Type | Reported Value (µM) | Source |

|---|---|---|---|---|

| Single chloro-substituted pyrrole-indole hybrid | HL-60 (Leukemia) | LC₅₀ | 0.80 | rsc.org |

| Single bromo-substituted pyrrole-indole hybrid | COLO 205 (Colon) | LC₅₀ | 0.89 | rsc.org |

| Single bromo-substituted pyrrole-indole hybrid | SK-MEL-5 (Melanoma) | LC₅₀ | 1.22 | rsc.org |

| Single bromo-substituted pyrrole-indole hybrid | SN12C (Renal) | LC₅₀ | 5.49 | rsc.org |

LC₅₀: The concentration of a compound that is lethal to 50% of the cells.

The anticancer effects of these indole derivatives are often linked to their ability to induce apoptosis (programmed cell death) and interfere with the normal progression of the cell cycle in cancerous cells.

Research on 7-bromo-5-chloro-1H-indole indicates that it can induce apoptosis in cancer cell lines. One study noted that its mechanism involves not only the induction of apoptosis but also cell cycle arrest at the G2/M phase in breast cancer cells. In a related but distinct compound, 7-bromoindirubin-3'-oxime, researchers observed the induction of a rapid, caspase-independent cell death, suggesting that substituted indirubins may trigger alternative death pathways like necroptosis or autophagy. udl.cat Other indole hybrids have been shown to cause G2/M phase arrest and induce apoptosis by generating intracellular reactive oxygen species (ROS), which leads to the loss of mitochondrial membrane potential. sci-hub.se These findings collectively suggest that the 7-bromo-5-chloroindole scaffold can be a foundation for developing anticancer agents that work by disrupting fundamental cellular processes like proliferation and survival.

Enzyme Inhibition and Modulation Studies

While direct enzymatic inhibition studies specifically on this compound are limited in publicly available literature, research on structurally similar halogenated indoles and indolines provides insight into its potential enzymatic targets.

There is a recognized potential for indole derivatives to act as kinase inhibitors. Halogenated indoles are considered valuable in drug discovery as precursors for kinase inhibitors. For instance, research into the broader indole class has noted their investigation for effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes and cancer. Furthermore, related indole compounds such as indole-3-carbinol (B1674136) (I3C) have been shown to inhibit cyclin-dependent kinase-2 (CDK2) function. nih.gov However, specific assays detailing the direct interaction of this compound with specific kinases or phosphatases are not extensively documented.

Investigations into related indoline (B122111) structures have identified other potential enzyme targets.

N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE): A study on indoline-6-sulfonamide (B1419461) derivatives as inhibitors of the bacterial enzyme DapE, which is crucial for lysine (B10760008) biosynthesis, included analogs with 5-bromo and 5-chloro substitutions on the indoline core. mdpi.com This suggests that the halogenated indoline scaffold is a viable starting point for developing inhibitors of this bacterial enzyme.

Monoamine Oxidase-B (MAO-B): The structurally related 6-Bromo-5-chloroindoline-2,3-dione, an isatin (B1672199) derivative, has been studied in the context of MAO-B inhibition. smolecule.com Isatin derivatives are known to act as competitive inhibitors of MAO-B by mimicking the endogenous substrate and binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. smolecule.com

Receptor Binding and Ligand-Target Interaction Profiling

The interaction of halogenated indoles with key receptors in the central nervous system has been a significant area of research, revealing potent and specific binding affinities.

Direct binding studies of this compound with the human cannabinoid receptor 1 (hCB1) are not prominently featured in the literature. However, research on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA provides critical insights into how halogen placement on the indole core affects hCB1 receptor affinity. nih.govresearchgate.net

In competitive radioligand binding assays, various chloro-substituted isomers were tested. It was demonstrated that chlorination at the 7-position of the indole core largely retained a high binding affinity for the hCB1 receptor, whereas substitutions at the 4- and 5-positions were detrimental to binding. nih.govresearchgate.net All tested isomers exhibited affinities in the low nanomolar range. nih.gov These findings suggest that the position of halogen atoms significantly influences the binding properties at the receptor site, likely due to electron-withdrawing effects. nih.gov

| Compound | hCB1 Binding Affinity (Ki, nM) |

|---|---|

| MDMB-CHMICA (Parent Compound) | 0.83 |

| 2-chloroindole analog | 1.1 |

| 4-chloroindole analog | 9.8 |

| 5-chloroindole (B142107) analog | 6.4 |

| 6-chloroindole analog | 0.99 |

| 7-chloroindole analog | 0.58 |

Data sourced from competitive radioligand binding assays on chloroindole analogues of MDMB-CHMICA. nih.gov

The 5-HT3 receptor, a ligand-gated ion channel, is a known target for halogenated indoles. researchgate.netnih.gov Specifically, 5-chloroindole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor. nih.govnih.gov

Studies using HEK293 cells stably expressing the human 5-HT3A receptor showed that 5-chloroindole potentiates responses induced by agonists and, particularly, partial agonists. nih.gov Radioligand binding studies revealed that 5-chloroindole does not compete with the antagonist granisetron (B54018) for the orthosteric binding site but does produce a small increase in the apparent affinity of the agonist 5-HT. researchgate.netnih.gov This allosteric modulation was also observed at native mouse 5-HT3 receptors. nih.gov A broader study examining a range of halogenated indole derivatives identified seven novel PAMs of the 5-HT3 receptor, indicating that this is a class effect for such compounds. researchgate.net These findings highlight the potential for compounds like this compound to modulate 5-HT3 receptor function through allosteric mechanisms. guidetopharmacology.org

Mechanistic Elucidation of In Vitro Biological Effects

The observed in vitro biological activities of this compound and its analogs are underpinned by specific molecular interactions.

Receptor Interaction Mechanism: For the CB1 receptor, the binding affinity is highly dependent on the location of the halogen substituent on the indole core. The high affinity of the 7-chloro analog suggests that this position is favorable for interaction within the receptor's binding pocket, with the halogen's electron-withdrawing properties potentially playing a key role in stabilizing the ligand-receptor complex. nih.gov In the case of the 5-HT3 receptor, the mechanism is not direct competition for the primary binding site but rather positive allosteric modulation. nih.gov Halogenated indoles bind to a different site on the receptor, inducing a conformational change that enhances the binding or efficacy of the primary agonist. researchgate.netnih.gov

Enzyme Inhibition Mechanism: For enzymes like bacterial DapE, inhibition by related indoline derivatives likely occurs through binding at the enzyme's active site, preventing the natural substrate from binding and halting the catalytic process. mdpi.com For other enzymes such as MAO-B, the mechanism for related isatin compounds involves mimicking the structure of the endogenous substrate, allowing them to competitively occupy the active site. smolecule.com The presence and position of halogen atoms can enhance the stability of these interactions. smolecule.com

Medicinal Chemistry Applications and Lead Optimization Strategies

7-Bromo-5-chloroindoline as a Promising Scaffold for Drug Discovery Initiatives

The this compound framework is a highly promising scaffold for drug discovery due to the unique properties conferred by its halogen substituents. The presence of bromine at the 7-position and chlorine at the 5-position provides distinct electronic and steric features that can be exploited for molecular recognition by biological targets. These halogen atoms serve as critical handles for synthetic diversification, enabling medicinal chemists to rapidly generate libraries of novel compounds through various chemical reactions, such as cross-coupling.

The indole (B1671886) scaffold, the parent structure of indoline (B122111), is a fundamental component of many biologically active compounds, and its derivatives have shown a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgbiosynth.com The halogenation of this core structure is a proven strategy to modulate these activities. For instance, halogenated indoles have been investigated for their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer.

The utility of halogenated indolines and their oxidized counterparts, indoles, is evident in their application as starting points for developing inhibitors against various biological targets. For example, derivatives of 5-chloroindoline-2,3-dione and 5-bromoisatin (B120047) are used to synthesize compounds with potential anticancer and antimicrobial properties. imist.ma The this compound scaffold, therefore, stands as a valuable building block, offering multiple vectors for chemical modification to explore new chemical space and identify novel drug leads.

Rational Design Principles for Enhancing Bioactivity and Selectivity

Rational drug design aims to create molecules that interact specifically with a biological target to elicit a desired therapeutic effect. The this compound scaffold provides an excellent foundation for applying these principles, primarily through the strategic manipulation of its halogen substituents and other positions on the indoline ring.

The nature and position of halogen atoms can dramatically influence a compound's binding affinity and selectivity. Halogens can participate in specific, non-covalent interactions known as halogen bonds, which can contribute significantly to the binding energy between a ligand and its protein target. The chlorine at the 5-position and the bromine at the 7-position of the indoline ring can be oriented to form such bonds with acceptor atoms (like oxygen or nitrogen) in a protein's active site, thereby enhancing potency.

A clear example of the impact of halogen substitution is seen in the development of Factor Xa inhibitors, where replacing a methyl group with a chlorine atom on an indole ring led to a significant increase in inhibitory activity (from 7- to 50-fold). acs.org This enhancement was attributed to the favorable interactions of the chlorine atom within a specific hydrophobic pocket of the enzyme. acs.org

Computational modeling and X-ray crystallography are key tools in rational design. By visualizing how a this compound-based inhibitor fits into its target's binding site, chemists can make informed decisions about where to add or modify functional groups to improve interactions and, consequently, bioactivity and selectivity.

Optimization Strategies for Lead Compounds Based on SAR Data

Once an initial "hit" or "lead" compound is identified from a screening campaign, the next step is to optimize its structure to improve efficacy, selectivity, and drug-like properties. This process relies heavily on understanding the Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity.

For lead compounds based on the this compound scaffold, SAR studies would typically involve systematic modifications at several key positions:

The Indoline Nitrogen (N1): The nitrogen atom can be alkylated or acylated to introduce a variety of substituents. These groups can extend into new regions of the binding pocket or be used to tune the compound's physicochemical properties, such as solubility and cell permeability.

The Pyrrole (B145914) Ring (C2 and C3): The carbon atoms of the five-membered ring are often sites for introducing diverse functional groups to probe for additional interactions with the target protein.

The Halogen Positions (C5 and C7): While the core 7-bromo-5-chloro pattern provides a strong starting point, exploring other halogen combinations (e.g., fluoro, iodo) or other small substituents at these positions can fine-tune binding interactions.

An example of SAR-driven optimization can be seen in the development of antiproliferative indole-2-carboxamides. In this study, researchers systematically varied substituents on the indole ring and the carboxamide moiety. nih.gov Their findings showed that specific combinations of substituents led to potent dual inhibitors of key cancer-related kinases like EGFR and BRAFV600E. nih.gov

The table below illustrates a hypothetical SAR exploration based on findings for related indole and indoline derivatives, showing how modifications could impact activity against a generic kinase target.

| Compound | R1 (at N1) | R2 (at C2) | R3 (at C3) | Relative Potency |

| Lead Compound | H | H | H | 1x |

| Analog A | Methyl | H | H | 5x |

| Analog B | H | Phenyl | H | 10x |

| Analog C | Methyl | Phenyl | H | 50x |

| Analog D | Methyl | Phenyl | Hydroxy | 25x |

This table is illustrative and based on general principles of medicinal chemistry.

Similarly, in the development of inhibitors for HIV-1 integrase, SAR studies on 3-aryl-1,3-diketo compounds revealed that the presence and position of substituents like benzyloxy and bromo groups on the aromatic ring were critical for inhibitory potency. acs.org By systematically synthesizing and testing new analogs, researchers can build a detailed understanding of the SAR, guiding the rational design of more potent and selective drug candidates. This iterative cycle of design, synthesis, and testing is the cornerstone of modern lead optimization.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Methodologies

While the synthesis of the parent indoline (B122111) core is well-established, the specific synthesis of 7-Bromo-5-chloroindoline is not extensively documented in current literature. Future research should prioritize the development of efficient and stereoselective synthetic routes.

Modern Catalytic Approaches: Transition-metal catalysis offers a powerful toolkit for the synthesis of functionalized indolines. Current time information in Bangalore, IN.sci-hub.se Exploring various catalytic systems could lead to highly efficient and selective methods for preparing this compound. Key areas for investigation include:

Palladium-catalyzed reactions: These are widely used for the synthesis of substituted indoles and indolines. nih.gov Research could focus on the palladium-catalyzed cyclization of appropriately substituted anilines or the direct C-H functionalization of a pre-formed indoline core.

Rhodium-catalyzed synthesis: Rhodium catalysts have also been employed for the synthesis of N-fused indolines and could be adapted for the synthesis of this compound. frontiersin.org

Cobalt-catalyzed reactions: Recent advancements have demonstrated the use of cobalt catalysts for indoline synthesis through hydrogen atom transfer, offering a potentially cost-effective and sustainable alternative. Current time information in Bangalore, IN.sci-hub.se

Classical Methodologies: Traditional methods for indole (B1671886) and indoline synthesis, such as the Fischer, Bischler, and Madelung syntheses, could be reinvestigated and optimized for the preparation of this compound. These methods, while older, can be robust and scalable.

A comparative study of these different synthetic approaches would be invaluable in identifying the most efficient, scalable, and cost-effective route for the production of this compound, thereby facilitating its broader investigation.

Broadening the Spectrum of Biological Investigations

The biological activities of this compound remain largely unexplored. However, studies on related halogenated indoles and indolines provide a strong rationale for investigating its potential in several therapeutic areas.

Anticancer Properties: The related compound, 7-Bromo-5-chloro-1H-indole, has demonstrated anti-cancer activity. This strongly suggests that this compound and its derivatives should be evaluated for their cytotoxic and anti-proliferative effects against a panel of cancer cell lines. Mechanistic studies could explore its potential to inhibit key cancer-related enzymes or signaling pathways.

Antimicrobial and Antibiofilm Activity: Halogenated indoles have shown significant antimicrobial and antibiofilm properties. nih.govnih.gov For instance, various chloro- and bromo-substituted indoles have been found to be effective against pathogenic bacteria. nih.govnih.gov Therefore, a thorough investigation of the antibacterial and antifungal activity of this compound is warranted. Studies could also explore its potential to inhibit biofilm formation, a key factor in persistent infections.

Anti-inflammatory and Antioxidant Effects: Novel indoline derivatives have been reported to possess potent anti-inflammatory and antioxidant properties. Given the role of halogens in modulating biological activity, this compound should be screened for its ability to mitigate inflammatory responses and oxidative stress in relevant cellular and animal models.

Table 1: Investigated Biological Activities of Related Halogenated Indoles/Indolines

| Compound/Derivative Class | Biological Activity Investigated | Key Findings |

| 7-Bromo-5-chloro-1H-indole | Anticancer | Exhibits anti-cancer properties. |

| Halogenated Indoles | Antimicrobial, Antibiofilm | Effective against various pathogenic bacteria. nih.govnih.gov |

| Novel Indoline Derivatives | Anti-inflammatory, Antioxidant | Possess potent anti-inflammatory and antioxidant activities. |

| Tricyclic Indoline Derivatives | Resistance-Modifying Agent | Halogen substitution is crucial for activity in drug-resistant bacteria. |

Application of Advanced Computational Tools in Compound Design and Prediction

Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery and optimization of this compound-based compounds.

In Silico Screening and Target Identification: Virtual screening of this compound and its virtual derivatives against libraries of known biological targets could help to identify potential protein-ligand interactions and prioritize experimental testing. This approach can save significant time and resources compared to traditional screening methods.

Structure-Activity Relationship (SAR) Studies: Once initial biological activities are identified, computational tools can be used to build robust quantitative structure-activity relationship (QSAR) models. These models can help to understand how different structural modifications to the this compound scaffold affect its biological activity, guiding the design of more potent and selective analogs.

Prediction of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates are critical for their development. In silico ADMET prediction tools can be used to assess the drug-likeness of this compound derivatives early in the discovery process, helping to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles.

Integration with High-Throughput Screening Platforms for Accelerated Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. The integration of a library of this compound derivatives with HTS platforms could significantly accelerate the identification of lead compounds.

Library Synthesis: The development of a diverse chemical library based on the this compound scaffold is a prerequisite for HTS campaigns. This would involve the synthesis of a wide range of analogs with modifications at various positions of the indoline ring.

Assay Development: Robust and sensitive high-throughput assays need to be developed for the biological targets of interest. These assays should be amenable to automation and miniaturization to allow for the efficient screening of the compound library.

Hit-to-Lead Optimization: Following the identification of "hits" from the HTS campaign, a focused medicinal chemistry effort will be required to optimize their potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing will be crucial for advancing promising candidates towards preclinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.